![molecular formula C20H25ClN6O2 B2382933 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione CAS No. 887030-05-9](/img/structure/B2382933.png)
8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It was first synthesized in 1996 by Pfizer, Inc. CP-154,526 has been extensively studied for its potential therapeutic applications in various psychiatric and neurodegenerative disorders.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione' involves the reaction of 3-methyl-7-propylxanthine with 3-chlorobenzylpiperazine in the presence of a base to form the intermediate product, which is then further reacted with phthalic anhydride to yield the final product.
Starting Materials
3-methyl-7-propylxanthine, 3-chlorobenzylpiperazine, Base, Phthalic anhydride
Reaction
Step 1: 3-methyl-7-propylxanthine is reacted with 3-chlorobenzylpiperazine in the presence of a base, such as sodium hydroxide, to form the intermediate product., Step 2: The intermediate product is then further reacted with phthalic anhydride in the presence of a catalyst, such as sulfuric acid, to yield the final product., Step 3: The final product is purified using techniques such as recrystallization or chromatography.
Mechanism Of Action
8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione selectively binds to the CRF1 receptor and blocks the binding of CRF to its receptor. This results in the inhibition of the downstream signaling pathways, including the activation of the HPA axis and the release of stress hormones. 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione has been shown to reduce anxiety-like behavior in animal models, suggesting that CRF1 antagonists may have potential therapeutic applications in anxiety disorders.
Biochemical And Physiological Effects
8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione has been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress response, anxiety, and depression. It has also been shown to affect the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione has been studied for its potential therapeutic effects in addiction, Alzheimer's disease, and other neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione is its selectivity for the CRF1 receptor, which allows for specific modulation of the CRF system. However, one of the limitations of 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione may be influenced by individual differences in the CRF system, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione and CRF1 antagonists. One potential application is in the treatment of anxiety disorders, where CRF1 antagonists may have therapeutic effects. Another potential application is in addiction, where CRF1 antagonists may help to reduce drug-seeking behavior. Additionally, further research is needed to understand the role of CRF1 in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Overall, 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione and other CRF1 antagonists have the potential to be valuable research tools and therapeutic agents in the future.
Scientific Research Applications
8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione has been widely used as a research tool to investigate the role of CRF1 in various physiological and pathological conditions. It has been shown to modulate the HPA axis, which is involved in the regulation of stress response, anxiety, and depression. 8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione has also been studied for its potential therapeutic effects in addiction, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2/c1-3-7-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-10-8-25(9-11-26)13-14-5-4-6-15(21)12-14/h4-6,12H,3,7-11,13H2,1-2H3,(H,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSVWHXXQGILQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)
![ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382851.png)
![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)
![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)
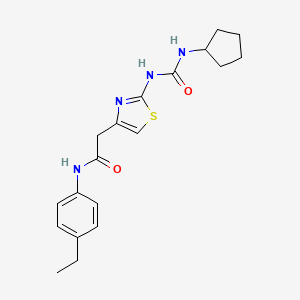
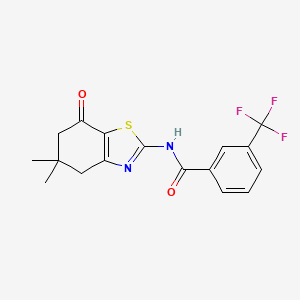
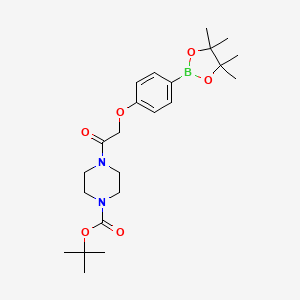
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
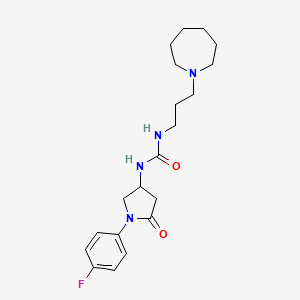
![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)
![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)
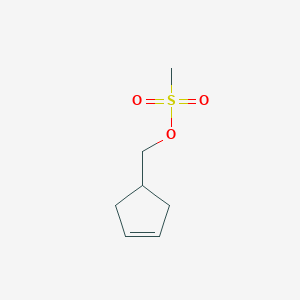
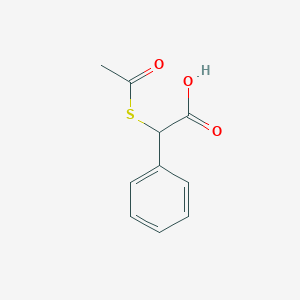
![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)